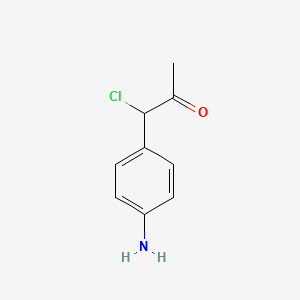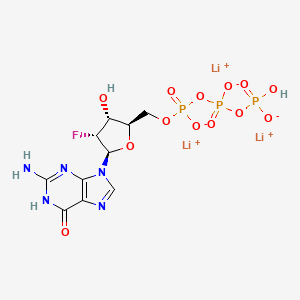![molecular formula C19H28O5 B14048123 Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate](/img/structure/B14048123.png)
Methyl 2-((1R,3R,3''R,5R,5'R,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate is a complex organic compound characterized by its unique dispiro structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The adamantane core provides a rigid and stable framework, while the trioxolane and cyclohexane moieties contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate typically involves multiple steps, starting from readily available precursors. One common method involves the exhaustive methylation of adamantane derivatives using tetramethylsilane and aluminum chloride as the methylation agents . This process introduces methyl groups at all available bridgehead positions, resulting in high yields.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trioxolane moiety into alcohols or ethers.
Substitution: Halogenation and other substitution reactions can introduce different functional groups onto the adamantane core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or ethers .
Aplicaciones Científicas De Investigación
Methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate involves its interaction with molecular targets and pathways. The adamantane core provides a rigid scaffold that can interact with specific enzymes or receptors, while the trioxolane moiety can undergo redox reactions that generate reactive oxygen species. These reactive species can disrupt cellular processes, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: A simpler compound with a similar core structure but lacking the trioxolane and cyclohexane moieties.
Memantine: An adamantane derivative used in the treatment of Alzheimer’s disease.
Amantadine: Another adamantane derivative with antiviral properties.
Uniqueness
Methyl 2-[(3’‘R,4’R)-dispiro[adamantane-2,2’-[1,3,5]trioxolane-4’,1’‘-cyclohexan]-3’'-yl]acetate is unique due to its dispiro structure, which combines the stability of the adamantane core with the reactivity of the trioxolane and cyclohexane moieties.
Propiedades
Fórmula molecular |
C19H28O5 |
|---|---|
Peso molecular |
336.4 g/mol |
InChI |
InChI=1S/C19H28O5/c1-21-17(20)10-12-3-2-4-18(11-12)22-19(24-23-18)15-6-13-5-14(8-15)9-16(19)7-13/h12-16H,2-11H2,1H3/t12-,13?,14?,15?,16?,18+,19?/m0/s1 |
Clave InChI |
XTHHPJLXLRBZLO-XZYVIEPVSA-N |
SMILES isomérico |
COC(=O)C[C@@H]1CCC[C@@]2(C1)OC3(C4CC5CC(C4)CC3C5)OO2 |
SMILES canónico |
COC(=O)CC1CCCC2(C1)OC3(C4CC5CC(C4)CC3C5)OO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


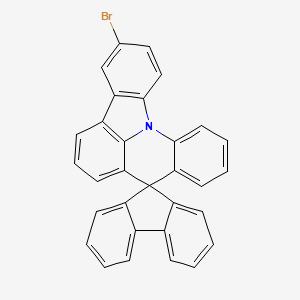
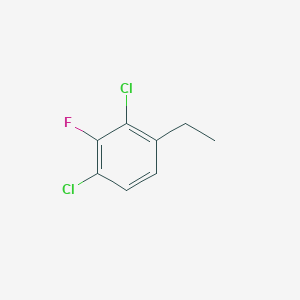
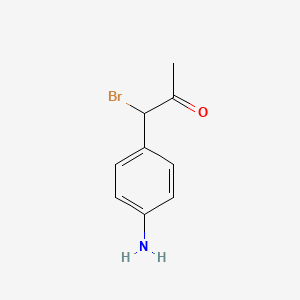
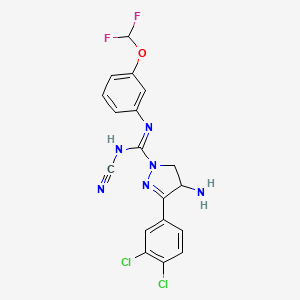
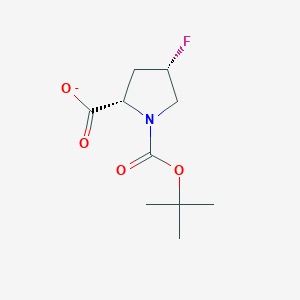
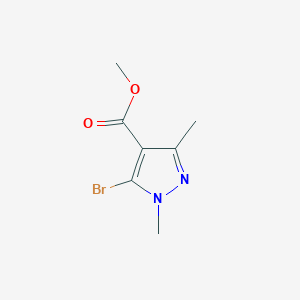
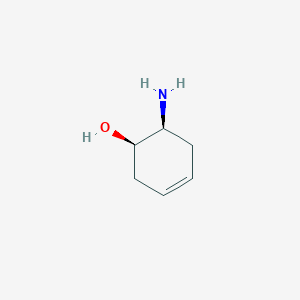
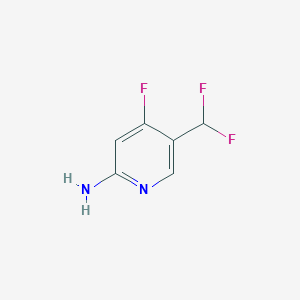
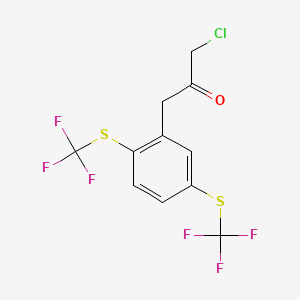
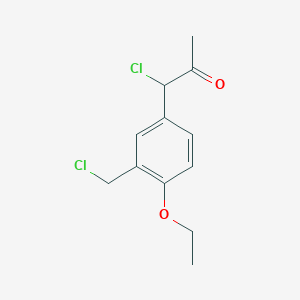
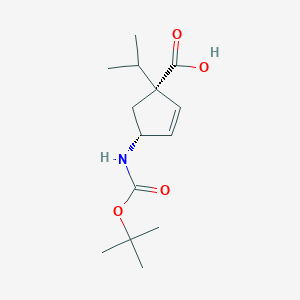
![2-[5-(3-chlorophenyl)-1H-1,2,3,4-tetrazol-1-yl]-1-cyclohexylethan-1-ol](/img/structure/B14048122.png)
